molecular formula C17H20N2O4S B5754212 N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

货号 B5754212
分子量: 348.4 g/mol
InChI 键: NKHIWVUYISNLMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a novel drug compound that has been developed for the treatment of chronic pain. This compound has gained significant attention in recent years due to its potential as a non-opioid alternative for pain management.

作用机制

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide acts as a selective inhibitor of the angiotensin II type 2 receptor (AT2R). This receptor is known to play a role in the regulation of pain sensitivity, and its activation has been shown to reduce pain in several animal models. This compound has been shown to selectively block AT2R, leading to a reduction in pain sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are known to play a role in the development of chronic pain. In addition, this compound has been shown to reduce the expression of pain-related genes in the spinal cord, suggesting that it may act at the level of the central nervous system to reduce pain sensitivity.

实验室实验的优点和局限性

One of the main advantages of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is its potential as a non-opioid alternative for pain management. This is particularly important given the current opioid epidemic and the need for alternative pain management strategies. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
One of the limitations of this compound is its relatively short half-life, which may limit its effectiveness as a chronic pain treatment. In addition, further studies are needed to determine the optimal dosing regimen for this compound and to assess its long-term safety and efficacy.

未来方向

There are several future directions for the development of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One potential direction is the development of novel formulations of this compound that can prolong its half-life and improve its bioavailability. In addition, further studies are needed to determine the optimal dosing regimen for this compound and to assess its long-term safety and efficacy in humans. Finally, there is a need for further studies to explore the potential of this compound as a treatment for other chronic pain conditions, such as fibromyalgia and cancer-related pain.
Conclusion:
This compound is a novel drug compound that has shown promise as a non-opioid alternative for pain management. Its selective inhibition of the AT2R receptor has been shown to reduce pain sensitivity in several animal models, and it has a favorable safety profile. Further studies are needed to determine the optimal dosing regimen for this compound and to assess its long-term safety and efficacy in humans.

合成方法

The synthesis of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves a multi-step process that begins with the reaction of 2-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 2-(2-ethoxyphenyl)-3-nitrobenzoic acid. This intermediate is then reduced using tin and hydrochloric acid to form the corresponding amine. The final step involves the reaction of the amine with methylsulfonyl chloride and 4-fluorobenzoyl chloride to form this compound.

科学研究应用

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a non-opioid analgesic. It has been shown to be effective in several animal models of chronic pain, including neuropathic pain and osteoarthritis pain. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

属性

IUPAC Name

N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-12-8-6-10-14(16)18-17(20)13-9-5-7-11-15(13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIWVUYISNLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。